molecular formula C8H18N2 B15322117 3-(1-Methylpyrrolidin-2-yl)propan-1-amine CAS No. 140119-66-0

3-(1-Methylpyrrolidin-2-yl)propan-1-amine

Cat. No.: B15322117
CAS No.: 140119-66-0
M. Wt: 142.24 g/mol
InChI Key: ZHTQUSNNDJYUIX-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)propan-1-amine (CAS: 140119-66-0) is a secondary amine featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a propan-1-amine chain at the 3-position. This compound is notable for its role in medicinal chemistry, particularly as a hapten in vaccine development (Figure S7, Hapten 6) . Its synthesis involves multi-step processes, including protection/deprotection and reductive amination, yielding high-purity (>97%) material for research applications . The methylpyrrolidine moiety enhances metabolic stability and modulates lipophilicity, making it valuable in drug design.

Properties

CAS No.

140119-66-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H18N2/c1-10-7-3-5-8(10)4-2-6-9/h8H,2-7,9H2,1H3

InChI Key

ZHTQUSNNDJYUIX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)propan-1-amine typically involves the reaction of 1-methylpyrrolidine with a suitable propanamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 3-(1-Methylpyrrolidin-2-yl)propan-1-amine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful control of temperature, pressure, and reaction time to optimize the production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

The structural and functional properties of 3-(1-methylpyrrolidin-2-yl)propan-1-amine are best understood through comparison with analogs. Key compounds are analyzed below:

Structural Analogs and Their Features

Compound Name Molecular Formula Key Structural Features Applications/Findings References
3-(1-Methylpyrrolidin-2-yl)propan-1-amine C₈H₁₈N₂ 1-Methylpyrrolidine + propan-1-amine chain Hapten for anti-nicotine vaccines
VUF11207 C₂₄H₃₄FN₃O₃ 2-(1-Methylpyrrolidin-2-yl)ethyl + fluorophenyl CXCR7 ligand with biased signaling
LLY-507 C₂₀H₂₄N₄O 3-(Pyrrolidin-1-yl)propan-1-amine + indole SMYD2 methyltransferase inhibitor (IC₅₀ = 19 nM)
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine C₁₁H₁₉N₃ Naphthyridine core + propan-1-amine Intermediate for αVβ3 integrin antagonists
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine C₁₃H₂₀N₂ Phenyl group + pyrrolidine at propan-1-amine Unspecified pharmacological activity
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine C₇H₁₃N₃ Pyrazole ring + propan-1-amine Irritant; research applications

Key Differences and Implications

Heterocyclic Core Modifications
  • Pyrrolidine vs.
  • Pyrazole Substitution : The pyrazole-containing analog () exhibits higher polarity due to the electron-deficient heterocycle, reducing membrane permeability compared to the methylpyrrolidine variant.
Substituent Positioning and Functional Groups
  • Fluorophenyl Addition (VUF11207) : The fluorophenyl group in VUF11207 introduces steric bulk and electron-withdrawing effects, improving selectivity for CXCR7 over CXCR4 .
Pharmacological Activity
  • Enzyme Inhibition (LLY-507) : The pyrrolidin-1-yl group in LLY-507 facilitates hydrogen bonding with SMYD2, critical for its inhibitory activity .
  • Hapten Design (Target Compound) : The methylpyrrolidine moiety in Hapten 6 () mimics nicotine’s structure, eliciting targeted immune responses in vaccine candidates.
Physicochemical Properties
  • Lipophilicity : The naphthyridine analog () has a higher logP (predicted ~2.5) than the target compound (logP ~1.8) due to its aromatic core, influencing blood-brain barrier penetration.
  • Solubility : The pyrazole derivative () is more water-soluble (clogS ~−1.2) than the methylpyrrolidine compound (clogS ~−2.5), impacting formulation strategies.

Biological Activity

3-(1-Methylpyrrolidin-2-yl)propan-1-amine, commonly known in research contexts as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is being investigated for its interactions with various biological systems, particularly in the realms of pharmacology and medicinal chemistry.

The molecular formula of 3-(1-Methylpyrrolidin-2-yl)propan-1-amine is C7H17NC_7H_{17}N, with a molecular weight of approximately 113.23 g/mol. The compound can be structurally represented as follows:

PropertyValue
Molecular FormulaC₇H₁₇N
Molecular Weight113.23 g/mol
IUPAC Name3-(1-Methylpyrrolidin-2-yl)propan-1-amine
SMILESCCC(NC1CCCN1)C(C)C

The biological activity of 3-(1-Methylpyrrolidin-2-yl)propan-1-amine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Preliminary studies suggest that it may act as a stimulant, potentially influencing mood and cognitive functions.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's effects on various receptors in the central nervous system (CNS). Notably, it has been evaluated for its affinity towards dopamine receptors, which are critical in the regulation of mood and behavior.

Case Studies

  • Dopaminergic Activity : A study investigating the dopaminergic properties of related compounds found that modifications to the pyrrolidine structure could enhance receptor selectivity and potency. This suggests that 3-(1-Methylpyrrolidin-2-yl)propan-1-amine may similarly exhibit significant activity at dopamine receptor sites, potentially leading to therapeutic applications in mood disorders .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of compounds with similar structures, indicating potential benefits in neurodegenerative diseases. The ability to modulate neurotransmitter release could position this compound as a candidate for further research in neuroprotection .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-(1-Methylpyrrolidin-2-yl)propan-1-amine:

Study FocusFindingsReference
Dopaminergic Receptor BindingHigh affinity for D3 receptors observed
Neuroprotective PotentialModulation of neurotransmitter release
Stimulant EffectsIncreased locomotion in animal models

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